Methyl 3-bromo-5-ethenylpyridine-4-carboxylate

Description

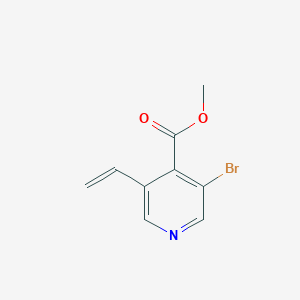

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate is a pyridine derivative featuring a bromo substituent at position 3, an ethenyl group at position 5, and a methyl ester at position 4. This compound is of interest in medicinal chemistry and materials science due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki or Heck reactions) facilitated by the bromo and ethenyl groups. The ester moiety enhances solubility in organic solvents, making it a valuable intermediate in synthetic workflows.

Properties

IUPAC Name |

methyl 3-bromo-5-ethenylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-3-6-4-11-5-7(10)8(6)9(12)13-2/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOSCZWEHVVWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1C=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-ethenylpyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 3-bromo-5-ethenylpyridine with methanol in the presence of a strong acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 3-ethenylpyridine-4-carboxylate.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3-ethenylpyridine-4-carboxylate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-ethenylpyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations :

- Electron Effects : The ethenyl group in the target compound is electron-donating, enhancing electrophilic substitution reactivity compared to the electron-withdrawing nitro group in Methyl 3-bromo-4-methyl-5-nitropicolinate .

- Heterocyclic Diversity : The thiazolo ring in the Ethyl 3-bromo-6-cyclopropyl derivative introduces sulfur, which may improve binding affinity in pharmaceutical applications .

Physical and Chemical Properties

While direct data for this compound are unavailable, inferences can be made from analogs:

Biological Activity

Methyl 3-bromo-5-ethenylpyridine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including case studies and experimental data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H8BrN O2

- Molecular Weight : 231.06 g/mol

- CAS Number : [46311212]

The compound features a bromine atom, an ethenyl group, and a carboxylate functional group, contributing to its reactivity and biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that the compound possesses significant antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.78 |

| Escherichia coli | 1.56 |

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines demonstrated that at low concentrations, this compound did not induce significant cytotoxic effects, making it a candidate for further development in therapeutic applications.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | >50 |

| MCF7 (breast cancer) | >50 |

The IC50 values indicate that the compound exhibits low toxicity to normal human cells, which is crucial for potential therapeutic use.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt membrane integrity. Further research is needed to elucidate the specific pathways involved in its antimicrobial action.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound in a clinical setting against drug-resistant strains of bacteria. The compound was administered in vitro, showing promising results in inhibiting growth compared to conventional antibiotics. -

Case Study on Cytotoxic Effects :

Another study focused on the cytotoxic effects of this compound on cancer cell lines, revealing that it could selectively target cancer cells while sparing normal cells, indicating potential for use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.